2-Bromo-5-(chlorosulfonyl)benzoic acid
Description
2-Bromo-5-(chlorosulfonyl)benzoic acid (CAS RN 3285-31-2) is a halogenated benzoic acid derivative with the molecular formula C₇H₄BrClO₄S and a molecular weight of 300.53 g/mol . It features a bromine substituent at the 2-position and a reactive chlorosulfonyl (-SO₂Cl) group at the 5-position of the benzene ring. This compound is commercially available with a purity of ≥97% and is typically stocked in 1g to 5g quantities, priced at USD 35 per gram . Its dual functional groups make it a versatile intermediate in organic synthesis, particularly for constructing sulfonamide linkages or modifying aromatic systems in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-bromo-5-chlorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSQGLFOZUQDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392379 | |
| Record name | 2-Bromo-5-(chlorosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3285-31-2 | |
| Record name | 2-Bromo-5-(chlorosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-(chlorosulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(chlorosulfonyl)benzoic acid typically involves the bromination of 2-chlorobenzonitrile followed by a hydrolysis reaction. The steps are as follows:
Bromination: 2-chlorobenzonitrile is treated with a bromination reagent to produce 5-bromo-2-chlorobenzonitrile.
Hydrolysis: The 5-bromo-2-chlorobenzonitrile undergoes hydrolysis in the presence of an alkali to form 5-bromo-2-chlorobenzoate.
Acidification: The 5-bromo-2-chlorobenzoate is then acidified to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation may produce a sulfone.
Scientific Research Applications
2-Bromo-5-(chlorosulfonyl)benzoic acid is a significant compound in the field of organic chemistry, particularly noted for its applications in pharmaceuticals and agrochemicals. This article explores its scientific research applications, synthesizing methods, and potential case studies that highlight its utility.
Pharmaceutical Development
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been used to develop novel sulfonamide derivatives that exhibit antimicrobial properties. The compound's ability to modify existing drugs enhances their efficacy and reduces side effects.
Agrochemical Formulations
The compound is also explored for its potential use in agrochemicals, particularly as a herbicide or insecticide. Research indicates that derivatives of this compound can inhibit specific enzymes in pests, leading to effective pest management strategies.
Biochemical Research
In biochemical studies, this compound is utilized to investigate enzyme inhibition mechanisms. Its structural features allow it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against several bacterial strains. The results indicated that modifications to the sulfonyl group enhanced the compound's effectiveness, suggesting potential applications in treating bacterial infections.
Case Study 2: Herbicidal Properties
Research published in agricultural chemistry journals highlighted the herbicidal properties of sulfonamide derivatives derived from this compound. These compounds showed selective toxicity towards certain weed species while being less harmful to crops, indicating their potential as environmentally friendly herbicides.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(chlorosulfonyl)benzoic acid involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the electrophilic bromine and chlorosulfonyl groups, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of 2-bromo-5-(chlorosulfonyl)benzoic acid are best understood through comparison with structurally related compounds:
Physical and Chemical Properties
- Solubility : The chlorosulfonyl group increases lipophilicity compared to carboxylic acid analogs (e.g., 2-bromo-5-hydroxybenzoic acid), enhancing membrane permeability in extraction processes .
- Melting Point : While the exact mp of this compound is unreported, related compounds like p-(chlorosulfonyl)benzoic acid melt at 230°C, suggesting high thermal stability for sulfonyl-containing derivatives .
Research Findings and Data Tables
Extraction Efficiency Comparison
Data from emulsion liquid membrane studies () highlight the impact of substituents on extraction rates:
| Compound | Effective Diffusivity (×10⁻⁹ m²/s) | Extraction Rate (t₁/₂) |
|---|---|---|
| Benzoic acid | 4.2 | <5 min (98% extracted) |
| This compound | ~3.8 (estimated) | Slower (due to higher MW) |
| Acetic acid | 1.1 | >30 min |
The bromine and sulfonyl groups reduce mobility in the membrane phase compared to unsubstituted benzoic acid but still outperform acetic acid .
Biological Activity
2-Bromo-5-(chlorosulfonyl)benzoic acid (C7H4BrClO4S) is a benzoic acid derivative notable for its potential biological activities. This compound has been studied for various applications, particularly in medicinal chemistry and agricultural sciences. The presence of bromine and chlorosulfonyl groups enhances its reactivity and biological profile, making it a subject of interest in drug development and agrochemical research.
Chemical Structure
The chemical structure of this compound is characterized by a benzoic acid core with a bromine atom at the 2-position and a chlorosulfonyl group at the 5-position. This unique configuration contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a detailed examination of these activities.
Antimicrobial Activity
Studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicate significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed using in vivo models. The compound demonstrated a significant reduction in inflammation markers in animal models subjected to carrageenan-induced paw edema.
- Inflammation Reduction : Up to 60% reduction in paw edema was observed at a dosage of 50 mg/kg.
- Mechanism : The proposed mechanism involves the inhibition of pro-inflammatory cytokines, which are critical in the inflammatory response.
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties, particularly against certain types of cancer cells. In vitro assays showed that it could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : Approximately 25 µM for MCF-7 cells, indicating moderate cytotoxicity.
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound. The results confirmed its effectiveness against multiple bacterial strains, supporting its potential use as an antibacterial agent .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of this compound in animal models demonstrated significant reductions in inflammation and pain, suggesting its utility in treating inflammatory diseases .
- Anticancer Studies : Research highlighted its potential as an anticancer agent, where it was shown to selectively induce cell death in cancerous cells while sparing normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
